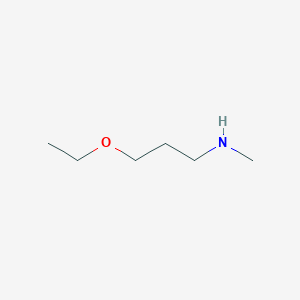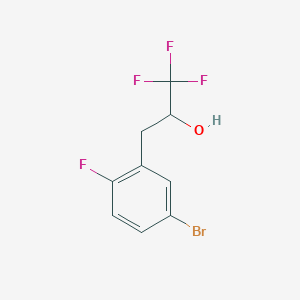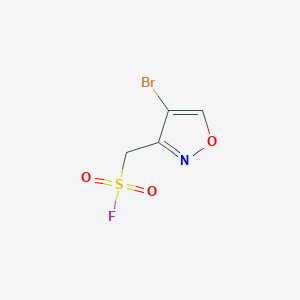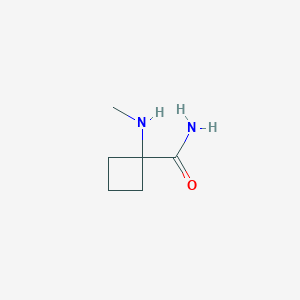
5-Sulfamoylindoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfamoylindoline-1-carboxamide is an organic compound that belongs to the class of indoline derivatives It features a sulfamoyl group attached to the indoline ring, which is further substituted with a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoylindoline-1-carboxamide typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives. Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the indoline with sulfamoyl chloride (SO2Cl2) in the presence of a base such as pyridine or triethylamine.
Carboxamide Formation: The carboxamide group is introduced by reacting the sulfamoylindoline with an appropriate amine or ammonia in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Sulfamoylindoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles like hydroxide ions (OH-) can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroxide ions (OH-) in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxylated indoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Sulfamoylindoline-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Sulfamoylindoline-1-carboxamide involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoline-5-sulfonamide: Similar structure but lacks the carboxamide group.
Indoline-2-carboxamide: Similar structure but the carboxamide group is at a different position.
5-Sulfamoylindole: Lacks the carboxamide group but has a similar sulfamoyl substitution.
Uniqueness
5-Sulfamoylindoline-1-carboxamide is unique due to the presence of both sulfamoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
Eigenschaften
Molekularformel |
C9H11N3O3S |
|---|---|
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
5-sulfamoyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C9H11N3O3S/c10-9(13)12-4-3-6-5-7(16(11,14)15)1-2-8(6)12/h1-2,5H,3-4H2,(H2,10,13)(H2,11,14,15) |
InChI-Schlüssel |
PMQOVJDODHVJGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)


![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)





